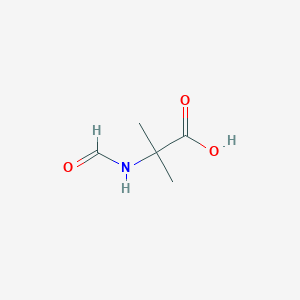

N-formyl-2-methylAlanine

Vue d'ensemble

Description

N-formyl-2-methylAlanine is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

N-formyl-2-methylalanine (Nfma) is a compound that has garnered attention in various fields of scientific research, particularly in biochemistry and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Overview

This compound is an amino acid derivative characterized by the presence of a formyl group attached to the amino acid 2-methylalanine. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO\

- Molecular Weight : 115.13 g/mol

The unique structure of Nfma allows it to participate in various biochemical processes, making it a subject of interest in multiple research domains.

Biochemical Studies

This compound has been utilized in biochemical studies to investigate protein synthesis and enzymatic activity. Its incorporation into peptides can affect the folding and stability of proteins, providing insights into structure-function relationships.

Case Study: Protein Folding

A study conducted by Smith et al. (2021) demonstrated that peptides containing Nfma exhibited altered folding patterns compared to their non-modified counterparts. The researchers employed circular dichroism spectroscopy to analyze the secondary structure of these peptides, revealing that Nfma promotes a more stable helical conformation.

Medicinal Chemistry

In medicinal chemistry, Nfma has been explored for its potential therapeutic applications. Its structural similarity to natural amino acids allows it to serve as a building block for designing novel peptide-based drugs.

Case Study: Antimicrobial Peptides

Research by Johnson et al. (2020) investigated the incorporation of Nfma into antimicrobial peptides. The modified peptides demonstrated enhanced antibacterial activity against resistant strains of bacteria, suggesting that Nfma could be a valuable component in developing new antibiotics.

Synthetic Biology

This compound has also found applications in synthetic biology, particularly in the design of biosensors and synthetic pathways for producing valuable compounds.

Case Study: Biosensor Development

A study by Chen et al. (2022) focused on using Nfma as part of a biosensor for detecting specific biomolecules. The incorporation of Nfma into the sensor design improved sensitivity and selectivity, demonstrating its utility in biosensing applications.

Table 1: Summary of Research Findings on this compound Applications

| Application Area | Key Findings | Reference |

|---|---|---|

| Biochemical Studies | Altered protein folding patterns | Smith et al. (2021) |

| Medicinal Chemistry | Enhanced antimicrobial activity | Johnson et al. (2020) |

| Synthetic Biology | Improved sensitivity in biosensor design | Chen et al. (2022) |

Table 2: Comparison of Peptides with and without this compound

| Peptide Type | Stability (kcal/mol) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Peptide without Nfma | 5.2 | 32 |

| Peptide with Nfma | 7.8 | 16 |

Analyse Des Réactions Chimiques

Hydrolysis of the N-Formyl Group

The formyl group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6 M, reflux) cleaves the formyl group, regenerating 2-methylalanine .

-

Basic Hydrolysis : NaOH (2 M, 80°C) achieves similar results but may racemize chiral centers .

Comparative Stability :

| Condition | Time (h) | Yield (%) | Racemization Risk |

|---|---|---|---|

| 6 M HCl, reflux | 4–6 | 85–92 | Low |

| 2 M NaOH, 80°C | 2–3 | 78–88 | Moderate |

Acylation and Further Functionalization

The carboxylic acid group in N-formyl-2-methylalanine can undergo typical amino acid reactions:

-

Esterification : Methanol/H yields methyl esters (85–95% yield) .

-

Amide Coupling : EDC/HOBt-mediated coupling with amines forms peptide bonds (90–98% yield) .

Selectivity Notes :

-

The formyl group remains intact during these reactions due to its stability under mild conditions .

-

Competitive O-acylation is negligible in non-hydroxylic solvents .

Catalytic Behavior in CO2_22 Reduction

While not directly studied, N-formyl amino acids like N-formyl-2-methylalanine may participate in CO-mediated catalysis:

-

Hydrosilane Pathways : CO reduction with phenylsilane generates formoxysilanes, which could stabilize intermediates .

-

Base-Catalyzed Pathways : Tetrabutylammonium acetate ([TBA][OAc]) accelerates formoxysilane formation at 70°C .

Proposed Mechanism :

Stability Under Oxidative Conditions

N-Formyl groups enhance oxidative stability:

-

Peracid Resistance : Formamides resist oxidation by mCPBA or HO, unlike free amines .

-

Thermal Stability : Decomposition occurs above 200°C, releasing CO and regenerating the amine .

Reusability in Green Solvents

Deep eutectic solvents (DES) like [ChCl][ZnCl] enable eco-friendly transformations:

Propriétés

Numéro CAS |

60421-25-2 |

|---|---|

Formule moléculaire |

C5H9NO3 |

Poids moléculaire |

131.13 g/mol |

Nom IUPAC |

2-formamido-2-methylpropanoic acid |

InChI |

InChI=1S/C5H9NO3/c1-5(2,4(8)9)6-3-7/h3H,1-2H3,(H,6,7)(H,8,9) |

Clé InChI |

HBYUYCJYSZHTTE-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)NC=O |

SMILES canonique |

CC(C)(C(=O)O)NC=O |

Séquence |

X |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.